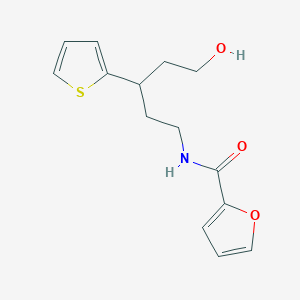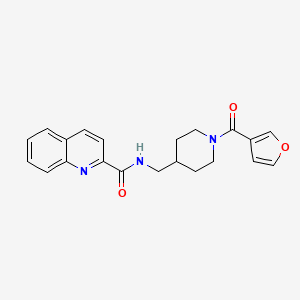
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide” is a chemical compound. It’s a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Aplicaciones Científicas De Investigación
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In infectious diseases, this compound has been studied for its potential as an antiviral and antibacterial agent.
Mecanismo De Acción
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves its binding to specific targets, including enzymes and receptors, resulting in the modulation of various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, resulting in the induction of apoptosis. In neurons, this compound has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, by binding to presynaptic receptors. In infectious diseases, this compound has been shown to inhibit the activity of enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the regulation of neurotransmitter release. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In neurons, this compound has been shown to regulate the release of neurotransmitters by modulating the activity of presynaptic receptors. In infectious diseases, this compound has been shown to inhibit the activity of enzymes involved in viral and bacterial replication, resulting in the inhibition of their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide, including its potential applications in drug discovery and development, as well as its potential as a therapeutic agent for various diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, the development of new synthetic methods for this compound may also lead to the discovery of new analogs with improved properties and efficacy.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various scientific research fields, including cancer research, neuroscience, and infectious diseases. Its mechanism of action involves its binding to specific targets, resulting in the modulation of various cellular processes. This compound has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. The study of this compound may lead to the discovery of new therapeutic agents for various diseases and may have significant implications for drug discovery and development.
Métodos De Síntesis
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-chloroquinoline-3-carboxamide. The final step involves the reduction of the resulting compound with sodium borohydride to obtain this compound.
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUPMVIXBZQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
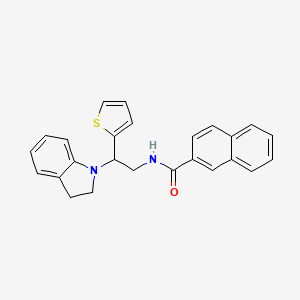
![N-(tert-butyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2617566.png)
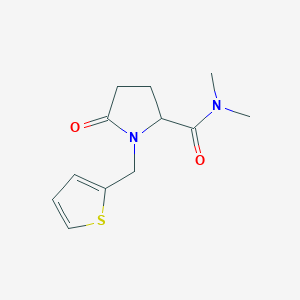
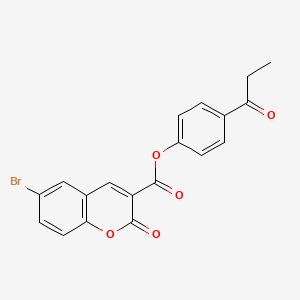
![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)
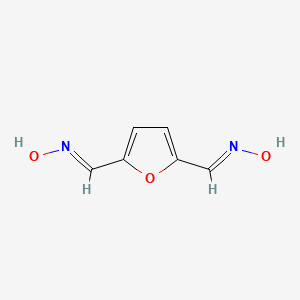
![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)
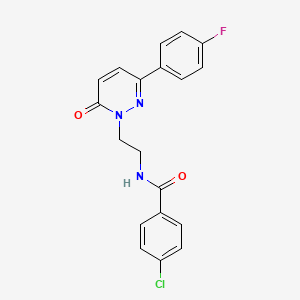

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

